molecular formula C27H27N3O5 B2379146 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide CAS No. 894562-71-1

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2379146
CAS No.: 894562-71-1
M. Wt: 473.529
InChI Key: BLMDDALQQGZAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure contains a 3,4-dimethoxyphenyl group , which is a common motif in many bioactive compounds, suggesting it may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

Its solubility in organic solvents like ethanol, ether, and chloroform suggests that it may have good absorption and distribution characteristics. Its stability in air and water also indicates that it may have a reasonable half-life in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, its solubility in various solvents suggests that it may be more effective in certain environments . .

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-22-10-11-23-18(14-22)13-19(16-28-21-9-12-24(34-2)25(15-21)35-3)27(32)30(23)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMDDALQQGZAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.